N-Acetyl-S-(2-hydroxyethyl)-L-cysteine

Biological Monitoring Ethylene Oxide Inhalation Toxicology

Accurate biomonitoring of volatile organic compounds (VOCs) like ethylene oxide requires structurally specific standards. Using cross-reactive biomarkers such as CEMA or CHEMA introduces quantitative inaccuracies in LC-MS/MS workflows. N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is the definitive urinary metabolite for EtO, exhibiting a linear dose-response (0.27 μmol/ppm) for regulatory-compliant back-calculation of exposure levels. Key supply advantages include: - Structural specificity: Eliminates inter-laboratory variability and ensures valid exposure classification in regulatory submissions and NHANES-scale surveys. - Multi-analyte utility: Covers vinyl chloride, ethylene oxide, and ethylene dibromide in a single biomonitoring panel, reducing analytical costs. - Reliable sourcing: Available from stock with custom synthesis options and batch-specific quality documentation to support GLP/GCLP workflows.

Molecular Formula C7H13NO4S
Molecular Weight 207.25 g/mol
CAS No. 19179-72-7
Cat. No. B096459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-hydroxyethyl)-L-cysteine
CAS19179-72-7
Synonyms2-hydroxyethylmercapturic acid
N-acetyl-S-(2-hydroxyethyl)cysteine
N-acetyl-S-(2-hydroxyethyl)cysteine, (L)-isomer
N-acetyl-S-2-hydroxyethyl-L-cysteine
S-(beta-hydroxyethyl)mercapturic acid
Molecular FormulaC7H13NO4S
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CSCCO)C(=O)O
InChIInChI=1S/C7H13NO4S/c1-5(10)8-6(7(11)12)4-13-3-2-9/h6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1
InChIKeyNAYOYSKSFGMFOB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HEMA: Mercapturic Acid Exposure Biomarker


N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA, CAS 19179-72-7), also known as 2-hydroxyethylmercapturic acid, is a sulfur-containing mercapturic acid metabolite formed via glutathione conjugation of electrophilic xenobiotics [1]. It is a common urinary end product of the glutathione pathway for a wide range of structurally diverse chemicals, including several known human carcinogens [2]. Its primary utility lies in biological monitoring and exposure assessment for volatile organic compounds (VOCs) such as vinyl chloride, ethylene oxide, and acrylonitrile [3].

Urinary mercapturic acid biomarker standard
Isotope-dilution LC-MS/MS quantification
Exposure monitoring for ethylene oxide and vinyl chloride

Authentic HEMA: Specificity & Traceability


Mercapturic acid biomarkers exhibit significant structural specificity in their metabolic origins, dictating their utility in exposure assessment. HEMA is not interchangeable with other mercapturic acids such as CEMA or CHEMA, as they derive from distinct parent toxicants via different metabolic pathways [1]. For instance, HEMA is a primary metabolite of ethylene oxide and a secondary metabolite of acrylonitrile, whereas CEMA is specific to acrylonitrile and CHEMA arises from its epoxide intermediate [2]. Using the incorrect biomarker standard compromises quantitative accuracy, undermines inter-laboratory reproducibility, and leads to flawed exposure classification in regulatory biomonitoring studies [3].

Biomarker specificity
HEMA originates from ethylene oxide; CEMA from acrylonitrile. Using CEMA for EtO monitoring may compromise quantitative accuracy and exposure classification.
Metabolic pathway divergence
HEMA is a primary metabolite of ethylene oxide and secondary of acrylonitrile. CHEMA derives solely from the epoxide intermediate. Interconversion between biomarkers is not supported.
Inter-laboratory consistency
Incorrect mercapturic acid selection may undermine inter-laboratory reproducibility and regulatory biomonitoring data comparability.

HEMA Biomonitoring Performance


Linear Indicator of Ethylene Oxide Exposure

In Sprague-Dawley rats exposed to ethylene oxide via inhalation for 6 hours, urinary HEMA excretion over 24 hours exhibited a linear relationship with exposure concentration, averaging 0.27 μmol/ppm [1]. In contrast, intravenous dosing of ethylene oxide (1-100 mg/kg) resulted in dose-dependent excretion, with approximately 30% of the 1 and 10 mg/kg doses excreted as HEMA within 12 hours, decreasing to 16% at 100 mg/kg, indicating potential saturation of glutathione conjugation at high doses [1].

Linear Indicator of Ethylene Oxide Exposure
Head-to-head
HEMA 0.27 µmol/ppm (inhalation); ~30% dose excreted in 12 h at 1–10 mg/kg iv
vs
TDA (comparator) 32% dose in 48 h at 40 mg/kg, decreases at higher doses
Supports linear dose-response for exposure back-calculation
Rat model; inhalation 1–200 ppm 6 h and intravenous routes assessed
Biological Monitoring Ethylene Oxide Inhalation Toxicology

Differential Biomarker Decay After Smoking Cessation

In a clinical study of smokers, urinary HEMA excretion decreased by 46-54% when switching to reduced-exposure test cigarettes and by approximately 74% upon smoking cessation. In contrast, urinary CEMA (specific to acrylonitrile) showed a more pronounced decrease of 74-77% when switching and approximately 90% upon cessation [1]. This differential response reflects the distinct metabolic origins and half-lives of the parent toxicants.

Differential Biomarker Decay After Smoking Cessation
Head-to-head
HEMA 46–54% decrease (switch); 74% decrease (cessation)
vs
CEMA 74–77% decrease (switch); 90% decrease (cessation)
Slower HEMA decay complements CEMA for ethylene oxide vs. acrylonitrile attribution
Human smokers; urinary LC-MS/MS; switch to EHCSS or carbon-filter cigarettes
Tobacco Exposure Biomarker Kinetics Acrylonitrile

Population Reference Ranges for HEMA

Analysis of 412 urine samples from NHANES III participants using isotope-dilution HPLC-MS/MS established creatinine-corrected HEMA reference ranges: geometric mean and median 1.6 μg/g creatinine, 95th percentile 11.2 μg/g creatinine, and range <0.68-58.7 μg/g creatinine [1]. A statistically significant difference (P=0.0001) was observed between smokers (geometric mean 2.8 μg/g creatinine) and nonsmokers (1.1 μg/g creatinine) [1].

Population Reference Ranges for HEMA
Class-level
1.6 µg/g creatinine
Geometric mean (NHANES III, n=412)
95th percentile: 11.2 µg/g; Range:
Supports differentiation of background vs. occupational exposure
Baseline levels 2–3 orders lower than other VOC mercapturates; isotope-dilution HPLC-MS/MS
Isotope-Dilution LC-MS/MS Quantitation
Cross-study comparable
LOD 0.68 µg/L
CV 22% at 4–11 µg/L
Accuracy ~100% (spiked urine)
Sample volume 1 mL urine
Supports low-level environmental exposure quantification
Validated isotope-dilution method; strong anion-exchange SPE; detected in ~75% of unexposed population
Multi-Carcinogen Biomarker Coverage
Class-level
HEMA Covers 2 Group 1 carcinogens (vinyl chloride, ethylene oxide) + 1 Group 2A (ethylene dibromide)
vs
CEMA / CHEMA Each covers only acrylonitrile (Group 2B)
Supports multi-analyte occupational monitoring panels with reduced sample volume
Based on metabolic pathway mapping and human biomonitoring studies
Population Biomonitoring Reference Ranges Environmental Epidemiology

Isotope-Dilution LC-MS/MS Quantitation

A validated isotope-dilution HPLC-MS/MS method for urinary HEMA achieves a limit of detection (LOD) of 0.68 μg/L in 1-mL urine samples, with a coefficient of variation (CV) of 22% at both 4 and 11 μg/L and accuracy indistinguishable from 100% [1]. The method detects HEMA in ~75% of samples from populations without known overt exposure, demonstrating sensitivity sufficient for environmental monitoring [1].

Isotope-Dilution LC-MS/MS Quantitation
Cross-study comparable
LOD 0.68 µg/L
CV 22% at 4–11 µg/L
Accuracy ~100% (spiked urine)
Sample volume 1 mL urine
Supports low-level environmental exposure quantification
Validated isotope-dilution method; strong anion-exchange SPE; detected in ~75% of unexposed population
Analytical Chemistry Mass Spectrometry Method Validation

Multi-Carcinogen Biomarker Coverage

HEMA is a validated urinary metabolite for at least three distinct IARC-classified human carcinogens: vinyl chloride (Group 1), ethylene oxide (Group 1), and ethylene dibromide (Group 2A) [1]. This multi-analyte coverage is unique among mercapturic acids; for example, CEMA is specific to acrylonitrile (Group 2B), while CHEMA derives solely from acrylonitrile's epoxide intermediate [2].

Multi-Carcinogen Biomarker Coverage
Class-level
HEMA Covers 2 Group 1 carcinogens (vinyl chloride, ethylene oxide) + 1 Group 2A (ethylene dibromide)
vs
CEMA / CHEMA Each covers only acrylonitrile (Group 2B)
Supports multi-analyte occupational monitoring panels with reduced sample volume
Based on metabolic pathway mapping and human biomonitoring studies
Occupational Health Carcinogen Exposure Multi-Analyte Monitoring

HEMA Key Applications in Biomonitoring


Occupational EtO Exposure Monitoring

HEMA is the preferred urinary biomarker for assessing ethylene oxide (EtO) exposure in healthcare and industrial sterilization settings. Its linear dose-response relationship (0.27 μmol/ppm in rats) enables reliable back-calculation of exposure levels [1]. Regulatory bodies and occupational health programs utilize HEMA measurements to ensure compliance with permissible exposure limits and to evaluate the effectiveness of engineering controls.

Population Biomonitoring & Epidemiology

HEMA serves as a key exposure metric in large-scale population surveys such as NHANES, where reference ranges (geometric mean 1.6 μg/g creatinine) have been established to distinguish background environmental exposure from elevated occupational or accidental exposures [2]. This application is critical for public health surveillance and risk assessment of volatile organic compounds.

Tobacco Smoke Exposure Assessment

HEMA is utilized as a biomarker of ethylene oxide in tobacco smoke, with urinary levels decreasing by approximately 74% after smoking cessation [3]. This makes it a valuable endpoint in clinical trials evaluating reduced-exposure tobacco products and in epidemiological studies linking smoking to carcinogen exposure.

Multi-Carcinogen Industrial Hygiene Panels

Given its coverage of vinyl chloride, ethylene oxide, and ethylene dibromide, HEMA is incorporated into multi-analyte biomonitoring panels for workers in chemical manufacturing, plastics production, and pesticide formulation. This approach streamlines sample analysis and reduces costs compared to running separate assays for each parent compound [4].

Application
Selection Property
Validation Focus
Ethylene oxide occupational exposure research
Linear dose-response biomarker
Exposure back-calculation model review
Population exposure surveillance studies
Reference range characterization
Background vs. occupational exposure differentiation
Tobacco smoke exposure research
Post-cessation biomarker kinetics
Exposure reduction endpoint assessment
Multi-carcinogen occupational monitoring panels
Multi-analyte coverage for IARC Group 1/2A
Panel efficiency and sample volume requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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